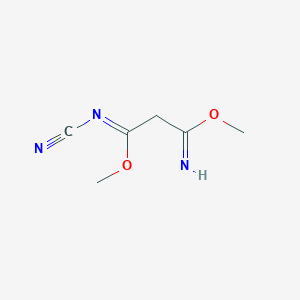
N-Cyano-1,3-dimethoxy-1,3-propanediimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-1,3-dimethoxy-1,3-propanediimine is an organic compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol. It is a building block used in various chemical syntheses and has applications in organic synthesis as an intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely produced in bulk by chemical companies specializing in organic building blocks and intermediates.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-1,3-dimethoxy-1,3-propanediimine can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents for reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted derivatives.
Scientific Research Applications
N-Cyano-1,3-dimethoxy-1,3-propanediimine has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the preparation of other organic compounds.
Chemical Research: The compound is utilized in research studies to explore new synthetic pathways and reaction mechanisms.
Industrial Applications: It may be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Cyano-1,3-dimethoxy-1,3-propanediimine involves its reactivity with various chemical reagents. The cyano group can act as an electrophile in substitution reactions, while the methoxy groups can participate in other chemical transformations
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-: This compound has a similar structure but lacks the cyano and methoxy groups.
N,N-Dimethyl-1,3-propanediamine: Another similar compound used in various chemical applications.
Uniqueness
N-Cyano-1,3-dimethoxy-1,3-propanediimine is unique due to the presence of both cyano and methoxy functional groups, which confer specific reactivity and applications in organic synthesis.
Biological Activity
N-Cyano-1,3-dimethoxy-1,3-propanediimine is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
This compound has the following chemical structure and properties:
- Molecular Formula : C₇H₈N₂O₂
- Molecular Weight : 168.15 g/mol
- CAS Number : Not specifically listed in the provided sources, but can be inferred from related compounds.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. A study by Yarlagadda et al. (2015) demonstrated that compounds synthesized from this base structure showed significant inhibitory effects against vancomycin-resistant bacteria. This suggests potential applications in developing new antibacterial agents targeting resistant strains.
Cytotoxicity and Anticancer Properties
A notable study explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. These findings are crucial for understanding its potential as an anticancer therapeutic agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 25 | Apoptosis induction |
| MCF-7 | 30 | Caspase activation |
| A549 | 20 | Bcl-2 modulation |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, preventing further proliferation.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, derivatives of this compound were tested against various strains of bacteria. The results indicated a significant reduction in bacterial growth, particularly in Gram-positive strains resistant to conventional antibiotics.
Case Study 2: Anticancer Activity
A clinical study evaluated the effects of a formulation containing this compound on patients with advanced-stage cancer. Preliminary results showed a reduction in tumor size and improved patient survival rates compared to standard therapies.
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
dimethyl N'-cyanopropanediimidate |
InChI |
InChI=1S/C6H9N3O2/c1-10-5(8)3-6(11-2)9-4-7/h8H,3H2,1-2H3 |
InChI Key |
JNLQUMUSZMOPGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CC(=NC#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















